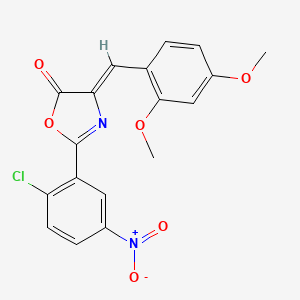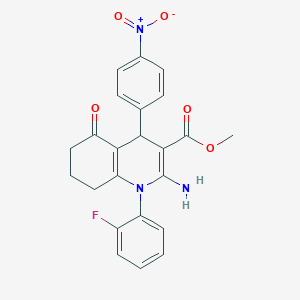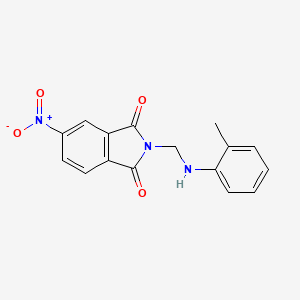![molecular formula C13H9F4NS B11107214 2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine](/img/structure/B11107214.png)
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine is a fluorinated organic compound that features a pyridine ring substituted with a 2-{2-[(2,3,5,6-tetrafluorophenyl)sulfanyl]ethyl} group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,3,5,6-tetrafluorophenyl)sulfanyl]ethyl}pyridine typically involves the following steps:
Formation of the Fluorinated Phenyl Sulfide Intermediate: This step involves the reaction of 2,3,5,6-tetrafluorophenyl halide with a suitable thiol under basic conditions to form the fluorinated phenyl sulfide.
Alkylation: The fluorinated phenyl sulfide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Pyridine: The final step involves coupling the alkylated fluorinated phenyl sulfide with pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under suitable conditions to form piperidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system due to its ability to interact with various receptors and enzymes.
Materials Science: The compound’s fluorinated nature makes it useful in the development of materials with unique electronic and surface properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine depends on its specific application:
Medicinal Chemistry: The compound may act by binding to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Materials Science: The compound can influence the electronic properties of materials due to the electron-withdrawing nature of the fluorine atoms, affecting conductivity and surface interactions.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorophenylhydrazine: Another fluorinated compound with similar applications in medicinal chemistry and materials science.
2,3,5,6-Tetrafluorophenol: Used in the synthesis of various fluorinated derivatives and as a building block in organic synthesis.
2,3,5,6-Tetrafluoropyridine: A fluorinated pyridine derivative with applications in pharmaceuticals and agrochemicals.
Uniqueness
2-{2-[(2,3,5,6-Tetrafluorophenyl)sulfanyl]ethyl}pyridine is unique due to the combination of a fluorinated phenyl group and a pyridine ring, which imparts distinct chemical properties such as enhanced stability, lipophilicity, and the ability to participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9F4NS |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-[2-(2,3,5,6-tetrafluorophenyl)sulfanylethyl]pyridine |
InChI |
InChI=1S/C13H9F4NS/c14-9-7-10(15)12(17)13(11(9)16)19-6-4-8-3-1-2-5-18-8/h1-3,5,7H,4,6H2 |
InChI Key |
VYYBDENLTYLOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11107142.png)


![2-(3-Methylphenoxy)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107156.png)
![17-(2-Chlorophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11107159.png)
![N-(2,5-Dimethylphenyl)-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B11107171.png)
![4-Tert-butyl-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11107183.png)

![3-methyl-N-[(4Z)-2-(methylsulfanyl)-1-phenyl-1,3-diazaspiro[4.4]non-2-en-4-ylidene]aniline](/img/structure/B11107202.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11107211.png)
![N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B11107212.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11107215.png)
![3-chloro-2-methyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11107216.png)
![2-(4-acetylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11107221.png)
